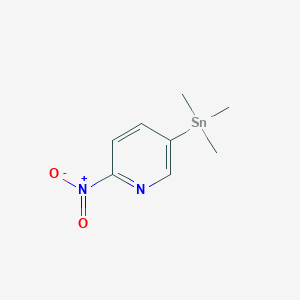
2-Nitro-5-(trimethylstannyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitro-5-(trimethylstannyl)pyridine is an organotin compound with the molecular formula C8H12N2O2Sn It is characterized by the presence of a nitro group at the 2-position and a trimethylstannyl group at the 5-position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-5-(trimethylstannyl)pyridine typically involves the nitration of pyridine derivatives followed by stannylation. One common method includes the reaction of 2-chloropyridine with trimethyltin chloride in the presence of a palladium catalyst to introduce the trimethylstannyl group. Subsequent nitration using nitric acid or dinitrogen pentoxide in an organic solvent yields the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Nitro-5-(trimethylstannyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other functional groups through nucleophilic substitution.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Stille coupling, to form carbon-carbon bonds
Common Reagents and Conditions:
Substitution: Nucleophiles such as halides or organometallic reagents.
Reduction: Hydrogen gas, palladium on carbon.
Coupling: Palladium catalysts, organohalides.
Major Products:
Substitution: Various substituted pyridines.
Reduction: 2-Amino-5-(trimethylstannyl)pyridine.
Coupling: Biaryl or heteroaryl compounds.
Applications De Recherche Scientifique
2-Nitro-5-(trimethylstannyl)pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes
Mécanisme D'action
The mechanism of action of 2-Nitro-5-(trimethylstannyl)pyridine involves its reactivity towards nucleophiles and electrophiles. The nitro group is electron-withdrawing, making the pyridine ring more susceptible to nucleophilic attack. The trimethylstannyl group, on the other hand, can participate in transmetalation reactions, facilitating the formation of new carbon-carbon bonds. These properties make it a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
2-Nitro-5-(trimethylsilyl)pyridine: Similar structure but with a trimethylsilyl group instead of a trimethylstannyl group.
2-Nitro-5-(trimethylgermyl)pyridine: Contains a trimethylgermyl group.
2-Nitro-5-(trimethylplumbyl)pyridine: Contains a trimethylplumbyl group.
Uniqueness: 2-Nitro-5-(trimethylstannyl)pyridine is unique due to the presence of the trimethylstannyl group, which imparts distinct reactivity compared to its silicon, germanium, and lead analogs. The stannyl group enhances its utility in cross-coupling reactions, making it a valuable reagent in synthetic organic chemistry .
Propriétés
Numéro CAS |
660848-02-2 |
|---|---|
Formule moléculaire |
C8H12N2O2Sn |
Poids moléculaire |
286.90 g/mol |
Nom IUPAC |
trimethyl-(6-nitropyridin-3-yl)stannane |
InChI |
InChI=1S/C5H3N2O2.3CH3.Sn/c8-7(9)5-3-1-2-4-6-5;;;;/h1,3-4H;3*1H3; |
Clé InChI |
LVKULOAWWNSQSC-UHFFFAOYSA-N |
SMILES canonique |
C[Sn](C)(C)C1=CN=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


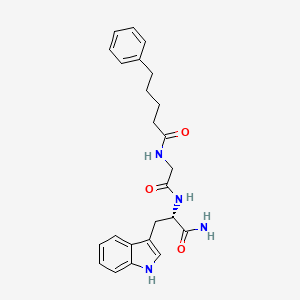
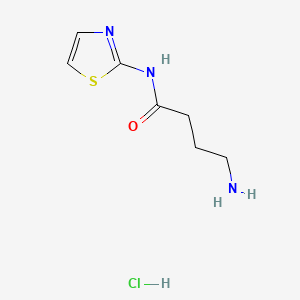
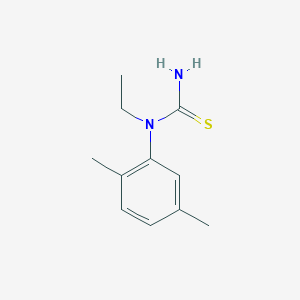
![N''-{[3-(Fluoromethyl)phenyl]methyl}guanidine](/img/structure/B12517707.png)
![1-(4-Pentylcyclohexyl)-4-[(undec-10-en-1-yl)oxy]benzene](/img/structure/B12517722.png)
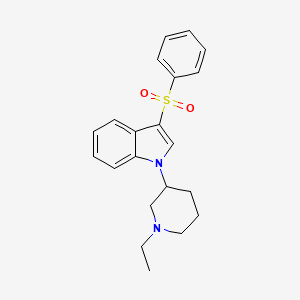

![(2R)-4-ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid](/img/structure/B12517748.png)

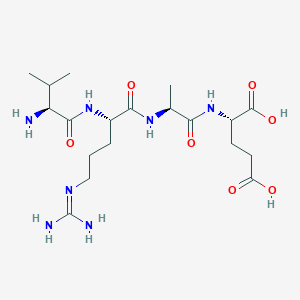
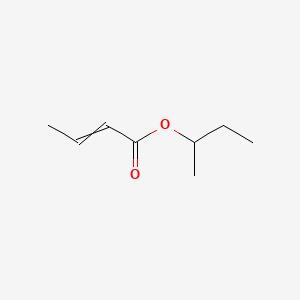
![N-(2-Chloroethyl)-N'-[3-(7-hydroxyheptyl)phenyl]urea](/img/structure/B12517787.png)
![(4-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]oxy}phenyl)acetic acid](/img/structure/B12517790.png)
![Carbamic acid, [2-phenyl-1-(phenylsulfonyl)ethyl]-, phenylmethyl ester](/img/structure/B12517795.png)
